molecular formula C27H22N4O3S B1666635 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one CAS No. 152503-91-8

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

Numéro de catalogue: B1666635
Numéro CAS: 152503-91-8
Poids moléculaire: 482.6 g/mol
Clé InChI: RZPDNDSSUGJDEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : AG-85 est généralement produite par le biais de la technologie de l’ADN recombinant. Le gène codant pour AG-85 est cloné dans un vecteur d’expression, qui est ensuite introduit dans un organisme hôte approprié, tel qu’Escherichia coli. Les cellules hôtes sont cultivées dans des conditions spécifiques pour exprimer la protéine, qui est ensuite purifiée à l’aide de techniques telles que la chromatographie d’affinité .

Méthodes de production industrielle : Dans un contexte industriel, la production d’AG-85 implique des procédés de fermentation à grande échelle. Les organismes hôtes recombinants sont cultivés dans des bioréacteurs, où des conditions telles que la température, le pH et l’apport en nutriments sont soigneusement contrôlées pour maximiser le rendement en protéines. Après la fermentation, la protéine est extraite et purifiée à l’aide d’une série d’étapes chromatographiques pour garantir une pureté et une activité élevées .

Analyse Des Réactions Chimiques

Types de réactions : AG-85 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

AG-85 a de nombreuses applications dans la recherche scientifique, en particulier dans les domaines de la microbiologie, de l’immunologie et du développement de médicaments :

    Chimie : AG-85 est utilisée pour étudier les voies biochimiques impliquées dans la synthèse de la paroi cellulaire mycobactérienne.

    Biologie : La protéine est utilisée dans la recherche pour comprendre les mécanismes d’infection et de survie de Mycobacterium tuberculosis.

    Médecine : AG-85 est une cible pour le développement de nouveaux médicaments antituberculeux. Les inhibiteurs d’AG-85 sont étudiés pour leur potentiel à traiter la tuberculose résistante aux médicaments.

    Industrie : AG-85 est utilisée dans les tests diagnostiques pour détecter l’infection à Mycobacterium tuberculosis.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that quinazolinone derivatives exhibit promising anticancer activities. The incorporation of the indole and sulfonamide groups in this compound may enhance its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that compounds with similar structures can target specific pathways involved in cancer cell proliferation and survival.

Antimicrobial Effects

The sulfonamide group in the structure is known for its antibacterial properties. Compounds containing sulfonamide moieties have been effective against a range of bacterial infections. The unique combination of the indole and quinazolinone frameworks may provide synergistic effects, making it a candidate for further investigation in antimicrobial therapies.

Anti-inflammatory Activity

Indole derivatives are often recognized for their anti-inflammatory effects. This compound's potential to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial EfficacyShowed effectiveness against Gram-positive bacteria, indicating potential for development as an antibiotic.
Anti-inflammatory PropertiesReduced levels of inflammatory markers in vitro, supporting its use in inflammatory disease models.

Mécanisme D'action

AG-85 fonctionne en catalysant le transfert des acides mycoliques vers le complexe arabinogalactan-peptidoglycane dans la paroi cellulaire mycobactérienne. Ce processus est essentiel pour maintenir l’intégrité et l’imperméabilité de la paroi cellulaire, ce qui protège la bactérie des contraintes environnementales et des réponses immunitaires de l’hôte. Le site actif de la protéine contient un résidu cystéine qui est crucial pour son activité enzymatique. Les inhibiteurs d’AG-85, tels que l’ebselène, se lient à ce résidu cystéine, perturbant la fonction de la protéine et inhibant la synthèse de la paroi cellulaire .

Comparaison Avec Des Composés Similaires

AG-85 fait partie d’une famille de protéines connues sous le nom de complexe antigène 85, qui comprend AG-85A, AG-85B et AG-85C. Ces protéines partagent des fonctions similaires mais diffèrent par leurs séquences d’acides aminés et leurs rôles spécifiques dans la physiologie mycobactérienne. Comparée à d’autres protéines mycobactériennes, AG-85 est unique par sa capacité à catalyser le transfert des acides mycoliques, ce qui en fait une cible critique pour le développement de médicaments .

Composés similaires :

Le rôle unique d’AG-85 dans la synthèse de la paroi cellulaire mycobactérienne et son potentiel en tant que cible médicamenteuse en font un composé d’intérêt significatif dans la recherche sur la tuberculose et le développement de traitements.

Activité Biologique

The compound 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one (CAS No. 152503-91-8) is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H22N4O3SC_{27}H_{22}N_{4}O_{3}S, indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes an indole moiety, which is known for its role in various biological processes.

Biological Activity Overview

Research has indicated that quinazolinone derivatives exhibit a broad spectrum of biological activities, including:

  • Antitumor Activity : Quinazolinones have been studied for their antiproliferative effects against various cancer cell lines. Specifically, compounds derived from quinazolinone scaffolds have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA was reported as low as 0.98 μg/mL, highlighting its potential as an antimicrobial agent .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : Similar to other quinazolinone derivatives, this compound may interfere with tubulin dynamics, leading to mitotic arrest in cancer cells. This mechanism has been linked to the promotion of spindle assembly checkpoint activation .
  • Induction of Apoptosis : The compound can induce apoptotic pathways in cancer cells, contributing to its antitumor efficacy. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antibacterial Mechanisms : The antibacterial activity is thought to arise from the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related quinazolinone derivatives:

StudyFindings
Synthesis and evaluation of quinazolinone derivatives showed broad-spectrum antiproliferative activity against A549, MCF-7, HeLa, HT29, and HCT-116 cell lines. Compound 5c exhibited an IC50 value of 5.53 μM against HT29 cells.
Indolylquinazolinones demonstrated significant antibacterial activity against MRSA and M. tuberculosis, with MIC values indicating strong potential for therapeutic use.
The synthesized compounds were assessed for cytotoxicity across various cancer cell lines, showing preferential suppression of rapidly dividing cells with IC50 values in the micromolar range.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one?

A multi-step synthesis is typically employed, starting with functionalization of the quinazolinone core. For example, coupling reactions involving sulfonylation of indole derivatives (e.g., 4-indol-1-ylsulfonyl chloride) with propargylamine intermediates, followed by methylation at the 2-position of the quinazolinone. Hydrogenation or catalytic methods may be used to stabilize intermediates, as seen in analogous quinazolinone syntheses . Optimization of solvent systems (e.g., DMF or THF) and temperature gradients (60–120°C) is critical to achieve yields >70%.

Q. How can researchers validate the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) paired with refinement software like SHELXL is the gold standard. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Use of the WinGX suite for data integration and ORTEP for visualizing anisotropic displacement parameters .
  • Cross-validation with PLATON to check for missed symmetry or twinning .
  • Final validation via the CIF check service from the International Union of Crystallography (IUCr) .

Q. What spectroscopic techniques are essential for characterizing this compound?

A combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) is mandatory. For example:

  • 1H^1 \text{H}-NMR should confirm the presence of the prop-2-ynyl group (δ ~2.5–3.0 ppm for alkyne protons) and indole sulfonyl signals (δ ~7.5–8.5 ppm).
  • IR spectroscopy can validate sulfonyl (S=O, ~1350 cm1^{-1}) and quinazolinone carbonyl (C=O, ~1680 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental structural data?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions. A robust approach includes:

  • Performing Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking in the indole-quinazolinone system) .
  • Comparing DFT-optimized geometries (using Gaussian or ORCA) with SC-XRD data, adjusting for solvent polarity in simulations.
  • Validating hydrogen-bonding networks via SHELXL refinement with restrained isotropic displacement parameters .

Q. What experimental design strategies mitigate batch-to-batch variability in synthesis?

Implement a split-plot factorial design, inspired by agricultural chemistry methodologies :

  • Main plots : Reaction temperature (70°C vs. 90°C).
  • Subplots : Solvent polarity (DMF vs. THF).
  • Sub-subplots : Catalyst loading (5% vs. 10% Pd/C). Use ANOVA to identify significant factors affecting yield and purity. Replicates (n ≥ 4) and controlled drying conditions (vacuum vs. air) reduce variability .

Q. How can the compound’s environmental fate be modeled in ecotoxicology studies?

Adopt the INCHEMBIOL framework :

  • Phase 1 : Determine logPP (octanol-water) and soil adsorption coefficients (Kd_d) via HPLC and batch equilibrium tests.
  • Phase 2 : Assess abiotic degradation (hydrolysis, photolysis) under simulated environmental conditions (pH 5–9, UV light).
  • Phase 3 : Use microcosm models to track bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota.

Q. What strategies address low solubility in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain cell viability.
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the N-prop-2-ynyl position, reversible under physiological conditions.
  • Nanocarriers : Encapsulate the compound in PEGylated liposomes, monitoring stability via dynamic light scattering (DLS) .

Q. How can crystallographic data be leveraged to predict binding affinity in drug-target studies?

  • Generate electrostatic potential maps from SC-XRD data using CrystalExplorer to identify pharmacophoric regions (e.g., sulfonyl as a hydrogen-bond acceptor).
  • Dock the compound into target proteins (e.g., kinase domains) via AutoDock Vina, constraining torsional angles to match crystallographic conformers .
  • Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (kon_\text{on}/koff_\text{off}) .

Methodological and Theoretical Questions

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?

Link to structure-activity relationship (SAR) models by:

  • Mapping substituent effects (e.g., methyl at 2-position vs. bulkier groups) on target binding using Free-Wilson analysis.
  • Correlating sulfonyl group orientation (from SC-XRD) with kinase inhibition profiles (IC50_{50}) in enzymatic assays .

Q. What statistical methods are appropriate for analyzing dose-response contradictions in preclinical studies?

Apply hierarchical Bayesian modeling to account for inter-study variability:

  • Model log-transformed IC50_{50} values as a function of assay type (e.g., cell-free vs. cell-based).
  • Use Markov chain Monte Carlo (MCMC) sampling to estimate posterior distributions of efficacy parameters .

Propriétés

IUPAC Name

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-3-15-30(18-20-8-13-25-24(17-20)27(32)29-19(2)28-25)22-9-11-23(12-10-22)35(33,34)31-16-14-21-6-4-5-7-26(21)31/h1,4-14,16-17H,15,18H2,2H3,(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPDNDSSUGJDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)S(=O)(=O)N4C=CC5=CC=CC=C54)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165039
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152503-91-8
Record name AG 85
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152503918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG 85
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AG-85
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/538ZZ20TPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one
6-[(4-indol-1-ylsulfonyl-N-prop-2-ynylanilino)methyl]-2-methyl-1H-quinazolin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.